4-piperidinethiol,1-(1-methylethyl)-
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Overview
Description
4-piperidinethiol,1-(1-methylethyl)- is an organic compound with the molecular formula C8H17NS. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in pharmaceuticals and organic synthesis. This compound features a piperidine ring substituted with an isopropyl group and a thiol group, making it a valuable intermediate in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-piperidinethiol,1-(1-methylethyl)- can be synthesized through several methodsThe reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of 4-piperidinethiol,1-(1-methylethyl)- often involves large-scale batch reactors. The process begins with the synthesis of the piperidine ring, followed by sequential functionalization to introduce the isopropyl and thiol groups. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-piperidinethiol,1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction: The compound can be reduced to form the corresponding piperidine derivative using reducing agents like lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated piperidine derivatives
Scientific Research Applications
4-piperidinethiol,1-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-piperidinethiol,1-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target molecule .
Comparison with Similar Compounds
1-Isopropylpiperidine-4-carbaldehyde hydrochloride: This compound features a carbaldehyde group instead of a thiol group, making it useful in different synthetic applications.
1-Isopropyl-piperidine-4-carboxylic acid: This compound contains a carboxylic acid group, which imparts different chemical properties and reactivity compared to the thiol group.
Uniqueness: 4-piperidinethiol,1-(1-methylethyl)- is unique due to the presence of the thiol group, which imparts distinct reactivity and allows for specific interactions with biological molecules. This makes it a valuable tool in both synthetic chemistry and biological research .
Properties
CAS No. |
156757-18-5 |
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Molecular Formula |
C8H17NS |
Molecular Weight |
159.29 g/mol |
IUPAC Name |
1-propan-2-ylpiperidine-4-thiol |
InChI |
InChI=1S/C8H17NS/c1-7(2)9-5-3-8(10)4-6-9/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
SELJYUCBDMFSGB-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)S |
Canonical SMILES |
CC(C)N1CCC(CC1)S |
Origin of Product |
United States |
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